Cas no 1807230-45-0 (Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)

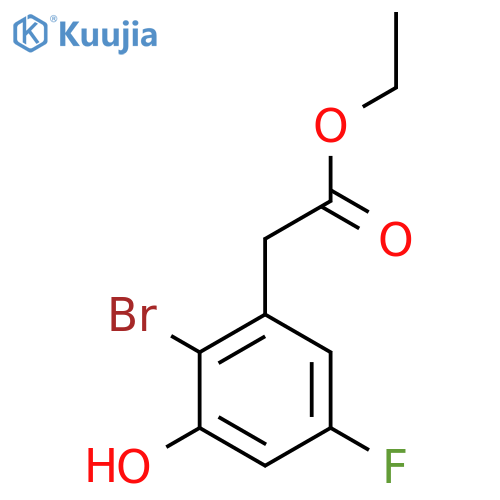

1807230-45-0 structure

商品名:Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate

CAS番号:1807230-45-0

MF:C10H10BrFO3

メガワット:277.087006092072

CID:4976288

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate

-

- インチ: 1S/C10H10BrFO3/c1-2-15-9(14)4-6-3-7(12)5-8(13)10(6)11/h3,5,13H,2,4H2,1H3

- InChIKey: GQENHYRJURNPCO-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=CC=1CC(=O)OCC)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 225

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013018052-250mg |

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |

1807230-45-0 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Alichem | A013018052-1g |

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |

1807230-45-0 | 97% | 1g |

1,445.30 USD | 2021-06-25 | |

| Alichem | A013018052-500mg |

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |

1807230-45-0 | 97% | 500mg |

815.00 USD | 2021-06-25 |

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1807230-45-0 (Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量